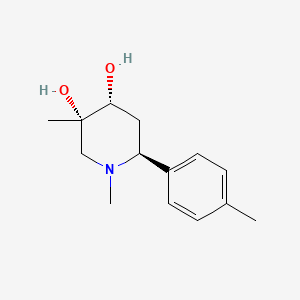
3-Desfluoro,-4-Fluoro-Safinamide Mesylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro safinamide is a derivative of safinamide, a compound primarily used in the treatment of Parkinson’s disease. It is an oral α-aminoamide derivative with both dopaminergic and non-dopaminergic properties. The dopaminergic properties are due to its selective and reversible inhibition of monoamine oxidase B, while the non-dopaminergic properties are attributed to its ability to block voltage-sensitive sodium and calcium channels and inhibit glutamate release .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro safinamide involves several steps, starting from commercially available starting materials. The key steps include:
Nucleophilic substitution: Introduction of the fluoro group into the safinamide structure.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity
Industrial Production Methods: Industrial production of 4-Fluoro safinamide follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent reaction conditions and high yield.
Quality control: Rigorous testing to ensure the purity and potency of the final product.
Scalability: Optimization of reaction conditions to maximize yield and minimize waste.
化学反应分析
Types of Reactions: 4-Fluoro safinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives .
科学研究应用
4-Fluoro safinamide has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorine substitution on the properties of safinamide.
Biology: Investigated for its potential neuroprotective effects and its ability to modulate neurotransmitter systems.
Medicine: Explored as a potential treatment for neurological disorders beyond Parkinson’s disease, such as epilepsy.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
作用机制
4-Fluoro safinamide can be compared with other similar compounds, such as:
Safinamide: The parent compound, which lacks the fluoro substitution.
Rasagiline: Another monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: A selective monoamine oxidase B inhibitor with similar therapeutic applications.
Uniqueness: The presence of the fluoro group in 4-Fluoro safinamide may enhance its pharmacokinetic properties, such as increased metabolic stability and improved blood-brain barrier penetration, compared to its non-fluorinated counterparts .
相似化合物的比较
- Safinamide
- Rasagiline
- Selegiline
属性
CAS 编号 |
202825-43-2 |
|---|---|
分子式 |
C17H19FN2O2 |
分子量 |
302.34 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[(4-fluorophenyl)methoxy]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-4-8-16(9-5-13)22-11-14-2-6-15(18)7-3-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 |
InChI 键 |
KAWCXZXQTSSDOQ-LBPRGKRZSA-N |
手性 SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)F |
规范 SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















